(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZENESULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZENESULFONATE is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZENESULFONATE typically involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the final Schiff base product. Common solvents used in this reaction include ethanol, methanol, and acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and carbonyl compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can regenerate the starting amine and carbonyl compound .
Scientific Research Applications
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZENESULFONATE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its DNA-binding properties and potential as an anticancer agent.
Medicine: Research has explored its use as a drug candidate for various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZENESULFONATE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE: This compound has a similar structure but features a methoxy group instead of a sulfonate group.
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-PHENYLBUTANOATE:
Uniqueness
The presence of the benzenesulfonate group in (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO BENZENESULFONATE imparts unique solubility and reactivity characteristics, making it distinct from other similar compounds. This uniqueness can be leveraged in specific applications where these properties are advantageous .
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c13-12(11-8-4-5-9-14-11)15-18-19(16,17)10-6-2-1-3-7-10/h1-9H,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZDQVOIEAHXAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)O/N=C(/C2=CC=CC=N2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.